
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyethyl group, a piperidinylmethyl group, and a methylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1-(methylsulfonyl)piperidin-4-yl)methylamine: This intermediate is synthesized by reacting piperidine with methylsulfonyl chloride under basic conditions.
Formation of 1-(2-Methoxyethyl)urea: This intermediate is prepared by reacting 2-methoxyethylamine with isocyanate.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thiols.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(piperidin-4-yl)methylurea: Lacks the methylsulfonyl group.
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiourea: Contains a thiourea moiety instead of urea.
Uniqueness
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Methoxyethyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, also known by its CAS number 1234853-26-9, is a compound that has garnered interest for its potential biological activity, particularly as an inhibitor of cysteine proteases, specifically cathepsin S. This compound's structure includes a piperidine moiety and a methylsulfonyl group, which are significant for its pharmacological properties.
- Molecular Formula : C₁₁H₂₃N₃O₄S
- Molecular Weight : 293.39 g/mol
- CAS Number : 1234853-26-9
The compound is primarily recognized for its ability to inhibit cathepsin S, a cysteine protease implicated in various pathological conditions, including cancer, diabetes, and cardiovascular diseases. Inhibition of this enzyme can lead to reduced inflammation and tissue remodeling, making it a candidate for therapeutic applications in metabolic diseases and cancer treatment.
Therapeutic Implications
This compound has been studied for its potential to treat:
- Diabetes : By modulating protease activity, it may improve insulin sensitivity and glucose metabolism.
- Cancer : Its inhibitory action on cathepsin S can potentially reduce tumor progression and metastasis.
- Cardiovascular Diseases : It may play a role in reducing cardiovascular events in chronic kidney disease and diabetic nephropathy.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies showed that these compounds could induce apoptosis in breast cancer cells through the inhibition of cathepsins involved in cell survival pathways .
Case Studies
- Diabetes Management : A study involving diabetic models indicated that the administration of the compound led to improved metabolic profiles, including lower blood glucose levels and enhanced insulin sensitivity.
- Cancer Treatment : Clinical trials exploring the efficacy of cathepsin S inhibitors in combination with traditional chemotherapeutics showed promising results in reducing tumor size and improving patient outcomes.
Data Table of Biological Activity
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S/c1-18-8-5-12-11(15)13-9-10-3-6-14(7-4-10)19(2,16)17/h10H,3-9H2,1-2H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUMHBYVBRTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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